6-(Dimethylphosphoryl)cyclohex-1-ene-1-carboxylicacid
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Overview
Description
6-(Dimethylphosphoryl)cyclohex-1-ene-1-carboxylic acid is a chemical compound with the molecular formula C9H15O3P and a molecular weight of 202.19 g/mol . This compound is characterized by the presence of a dimethylphosphoryl group attached to a cyclohexene ring, which also bears a carboxylic acid functional group . It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Dimethylphosphoryl)cyclohex-1-ene-1-carboxylic acid typically involves the reaction of cyclohexene with dimethylphosphoryl chloride in the presence of a base such as triethylamine . The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of 6-(Dimethylphosphoryl)cyclohex-1-ene-1-carboxylic acid may involve continuous flow reactors to ensure consistent quality and yield . The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is common to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
6-(Dimethylphosphoryl)cyclohex-1-ene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The dimethylphosphoryl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed.
Major Products
Oxidation: Phosphine oxides.
Reduction: Alcohol derivatives.
Substitution: Various substituted cyclohexene derivatives.
Scientific Research Applications
6-(Dimethylphosphoryl)cyclohex-1-ene-1-carboxylic acid is utilized in several scientific research fields:
Chemistry: As a reagent in organic synthesis and catalysis.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(Dimethylphosphoryl)cyclohex-1-ene-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The dimethylphosphoryl group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity . The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
6-(Dimethylphosphoryl)cyclohex-1-ene-1-methanol: Similar structure but with a hydroxyl group instead of a carboxylic acid.
6-(Dimethylphosphoryl)cyclohex-1-ene-1-amine: Contains an amine group instead of a carboxylic acid.
Uniqueness
6-(Dimethylphosphoryl)cyclohex-1-ene-1-carboxylic acid is unique due to its combination of a dimethylphosphoryl group and a carboxylic acid functional group, which imparts distinct chemical reactivity and biological activity . This makes it a valuable compound for diverse research applications.
Properties
Molecular Formula |
C9H15O3P |
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Molecular Weight |
202.19 g/mol |
IUPAC Name |
6-dimethylphosphorylcyclohexene-1-carboxylic acid |
InChI |
InChI=1S/C9H15O3P/c1-13(2,12)8-6-4-3-5-7(8)9(10)11/h5,8H,3-4,6H2,1-2H3,(H,10,11) |
InChI Key |
PVDOIWMPIFRBOT-UHFFFAOYSA-N |
Canonical SMILES |
CP(=O)(C)C1CCCC=C1C(=O)O |
Origin of Product |
United States |
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